molecular formula C15H15BrN4O B11480704 4-bromo-2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-amine

4-bromo-2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-amine

Cat. No.: B11480704
M. Wt: 347.21 g/mol
InChI Key: JWYYBUZLIFFDQN-UHFFFAOYSA-N
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Description

4-bromo-2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-amine is an organic compound that belongs to the class of benzotriazoles. Benzotriazoles are known for their diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a bromine atom, an ethoxyphenyl group, and a methyl group attached to the benzotriazole core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-amine typically involves multiple steps. One common method involves the bromination of 2-(4-ethoxyphenyl)-6-methyl-1H-benzotriazole, followed by amination. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable solvent such as dichloromethane. The amination step can be carried out using ammonia or an amine derivative under appropriate conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-bromo-2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzotriazole derivatives, while oxidation and reduction can lead to the formation of different functionalized compounds .

Scientific Research Applications

4-bromo-2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-bromo-2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used. For example, in medicinal chemistry, it may act as an inhibitor of certain enzymes involved in disease pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-2-(4-ethoxyphenyl)-1-chlorobenzene
  • 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene
  • 4-bromo-2-nitrotoluene

Uniqueness

4-bromo-2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-amine is unique due to its specific substitution pattern on the benzotriazole core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may exhibit different reactivity, stability, and interaction with biological targets .

Properties

Molecular Formula

C15H15BrN4O

Molecular Weight

347.21 g/mol

IUPAC Name

4-bromo-2-(4-ethoxyphenyl)-6-methylbenzotriazol-5-amine

InChI

InChI=1S/C15H15BrN4O/c1-3-21-11-6-4-10(5-7-11)20-18-12-8-9(2)14(17)13(16)15(12)19-20/h4-8H,3,17H2,1-2H3

InChI Key

JWYYBUZLIFFDQN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2N=C3C=C(C(=C(C3=N2)Br)N)C

Origin of Product

United States

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